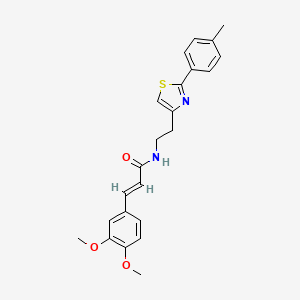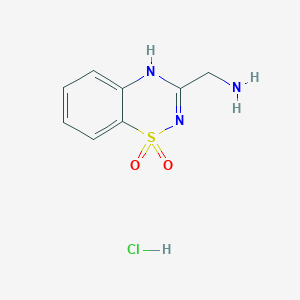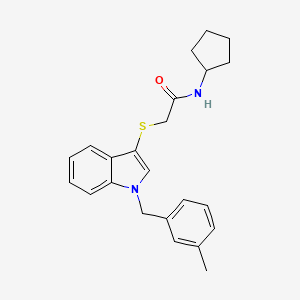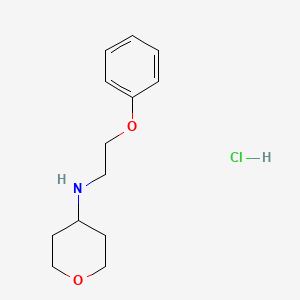![molecular formula C17H22BrN3O6 B3000860 tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate CAS No. 2377920-24-4](/img/structure/B3000860.png)
tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H22BrN3O6 and its molecular weight is 444.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization :
- tert-Butyl piperazine derivatives have been synthesized and characterized using various spectroscopic methods. Their structures were confirmed by X-ray diffraction analysis. These compounds, including tert-butyl piperazine-1-carboxylate derivatives, have been found to exhibit moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Molecular Structure Analysis :
- The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, providing insights into bond lengths and angles typical for piperazine-carboxylate structures (Mamat et al., 2012).
Biological Evaluation :
- Some tert-butyl piperazine-1-carboxylate derivatives have been synthesized and evaluated for their in vitro antibacterial and anthelmintic activity. One compound exhibited poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Crystal Structure and Computational Analysis :
- The crystal structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate has been studied along with DFT calculations, revealing the stability of its molecular structure and conformations (Yang et al., 2021).
Synthetic Applications :
- tert-Butyl piperazine-1-carboxylate derivatives have been synthesized as intermediates for the production of biologically active compounds, such as benzimidazole compounds (Ya-hu, 2010).
These findings indicate that tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate and its derivatives are valuable in various fields of chemistry and biology, particularly in the synthesis of new chemical entities and the study of their biological activities.
The scientific research applications of this compound are diverse and include its use in synthetic chemistry, molecular structure analysis, and biological evaluation. Below are some key findings from recent research:
Synthesis and Characterization :
- tert-Butyl piperazine derivatives have been synthesized and characterized using various spectroscopic methods. Their structures were confirmed by X-ray diffraction analysis. These compounds, including tert-butyl piperazine-1-carboxylate derivatives, have been found to exhibit moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Molecular Structure Analysis :
- The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, demonstrating typical bond lengths and angles for this class of piperazine-carboxylate compounds (Mamat et al., 2012).
Biological Activity :
- Certain tert-butyl piperazine-1-carboxylate derivatives have been explored for their potential in antimalarial activity. The structures and activities of these compounds suggest the importance of specific molecular configurations and intermolecular interactions for generating biological activity (Cunico et al., 2009).
Chemical Properties and Reactions :
- Piperazine derivatives, including tert-butyl piperazine-1-carboxylate, have been used in various chemical reactions, demonstrating their versatility as intermediates in organic synthesis. This includes their role in cascade reactions and their utility in synthesizing biologically active compounds (Ivanov, 2020).
Propriétés
IUPAC Name |
tert-butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O6/c1-17(2,3)27-16(23)20-8-6-19(7-9-20)15(22)11-26-14-5-4-12(21(24)25)10-13(14)18/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXUZSSUIQSKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3000777.png)
![[3-(3-Methoxyprop-1-ynyl)phenyl]methanol](/img/structure/B3000778.png)
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3000779.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3000780.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3000782.png)







![4-{4-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/no-structure.png)

